3-(3-Chlorophenyl)-2',5'-dichloropropiophenone 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone
Brand Name: Vulcanchem
CAS No.: 898787-37-6
VCID: VC7816651
InChI: InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2
SMILES: C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C15H11Cl3O
Molecular Weight: 313.6 g/mol

3-(3-Chlorophenyl)-2',5'-dichloropropiophenone

CAS No.: 898787-37-6

Cat. No.: VC7816651

Molecular Formula: C15H11Cl3O

Molecular Weight: 313.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-2',5'-dichloropropiophenone - 898787-37-6

Specification

CAS No. 898787-37-6
Molecular Formula C15H11Cl3O
Molecular Weight 313.6 g/mol
IUPAC Name 3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2
Standard InChI Key QAADYLKJVNSQOO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a propiophenone backbone with three chlorine substituents:

  • One chlorine at the meta-position (C3) of the phenyl group attached to the ketone.

  • Two chlorines at the ortho- and para-positions (C2 and C5) of the second phenyl ring.

Molecular Formula: C15H11Cl3O\text{C}_{15}\text{H}_{11}\text{Cl}_3\text{O}
Molecular Weight: 313.61 g/mol
IUPAC Name: 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one

Physical Properties

PropertyValue (Predicted/Experimental)Source
Boiling Point424.1 \pm 45.0 \, ^\circ\text{C}
Density1.340±0.06g/cm31.340 \pm 0.06 \, \text{g/cm}^3
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, ethyl acetate)

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation followed by directed chlorination:

  • Propiophenone Chlorination:

    • Propiophenone reacts with chlorine gas (Cl2\text{Cl}_2) in the presence of AlCl3\text{AlCl}_3 as a catalyst .

    • Solvent: 1,2-Dichloroethane minimizes equipment corrosion .

    • Reaction temperature: 15–70 \, ^\circ\text{C} .

  • Selective Chlorination:

    • Subsequent chlorination introduces Cl atoms at the 2' and 5' positions.

    • Yields: 88–90% after purification .

Industrial-Scale Production

  • Large reactors with precise temperature control ensure consistent output .

  • Acidic byproducts (e.g., HCl) are neutralized, and solvents are recycled to reduce environmental impact .

Chemical Reactivity and Applications

Key Reactions

Reaction TypeDetails
OxidationForms carboxylic acids or diketones under strong oxidants (e.g., KMnO₄).
ReductionConverts the ketone to secondary alcohols (e.g., using NaBH₄) .
Nucleophilic SubstitutionChlorine atoms undergo displacement with amines or thiols .

Pharmaceutical Applications

  • Bupropion Analog Synthesis: Serves as an intermediate for antidepressants and smoking cessation drugs .

  • Heterocyclic Compound Production: Used to synthesize thiadiazines with potential antimicrobial activity .

Material Science

  • Acts as a precursor for liquid crystals and polymers due to its rigid aromatic structure .

Biological and Toxicological Profile

Mechanism of Action

  • Dopamine Reuptake Inhibition: Structural similarity to Bupropion suggests potential interaction with neurotransmitter transporters .

  • Reactive Oxygen Species (ROS) Generation: Brominated analogs induce oxidative stress, implicating caution in handling .

Toxicity Data (Based on Analogs)

EndpointFindings (Analog: 2-Bromo-3'-chloropropiophenone)Source
MutagenicityPositive in Salmonella assays (+S9 metabolic activation)
Skin IrritationCauses irritation (GHS Category 2)
Environmental PersistenceLikely bioaccumulative due to halogen content

Comparative Analysis with Related Compounds

CompoundChlorine SubstitutionBoiling Point (°C)Key Application
3-(3-Chlorophenyl)-2',5'-dichloropropiophenone3, 2', 5'424.1 (predicted)Pharmaceutical intermediate
3',4'-Dichloropropiophenone3', 4'247Liquid crystal synthesis
3,5-Dichloropropiophenone3, 5218Bupropion precursor

Structural Impact:

  • Ortho/para chlorination enhances electrophilicity, favoring nucleophilic substitution .

  • Meta substitution on the propanone-linked phenyl reduces steric hindrance .

Research Gaps and Future Directions

  • Experimental Validation: Predicted physical properties (e.g., boiling point) require confirmation.

  • Biological Studies: In vivo toxicity and pharmacokinetic profiles remain unexplored.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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